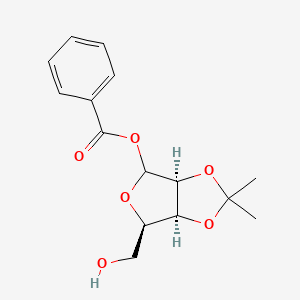

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol It is a derivative of D-lyxofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside typically involves the protection of the hydroxyl groups of D-lyxofuranose followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Organic Synthesis

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is utilized as a glycosyl donor in the synthesis of various glycosides. Its unique structure allows for selective reactions that can yield different glycosides depending on the reaction conditions used.

Case Study: Glycosylation Reactions

In a study focused on α-selective xylofuranosylation, the compound was used to synthesize xylofuranosides with varying degrees of substitution. The reaction conditions were optimized to improve yields and selectivity, demonstrating the compound's utility in synthesizing complex carbohydrates .

Pharmaceutical Applications

The compound exhibits potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its derivatives have shown promising biological activities.

Example: Antiviral Activity

Research has indicated that derivatives of this compound can inhibit viral replication. For instance, synthesized nucleosides derived from this compound have been tested against various viral strains, showcasing effective inhibition rates .

Cosmetic Formulations

This compound has been explored in cosmetic formulations due to its potential moisturizing and protective properties. Its ability to stabilize formulations while providing skin benefits has made it a candidate for use in various skincare products.

Research Findings

A study highlighted the incorporation of this compound into topical formulations, assessing its effects on skin hydration and barrier function. Results indicated significant improvements in skin moisture retention when included in formulations .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for the development of methods to quantify sugars and their derivatives. Its stability and well-defined structure make it an ideal candidate for calibration in chromatographic techniques.

Data Table: Analytical Applications

| Application Area | Methodology Used | Key Findings |

|---|---|---|

| Glycosylation | NMR Spectroscopy | Identified reaction intermediates |

| Pharmaceutical Testing | HPLC | Quantification of active compounds |

| Cosmetic Evaluation | In vivo skin testing | Enhanced hydration observed |

Mechanism of Action

The mechanism of action of Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The isopropylidene group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

2,3-O-isopropylidene-D-ribono-1,4-lactone: This compound shares the isopropylidene protection but differs in the sugar backbone.

2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside: Similar in structure but with different functional groups.

Uniqueness: Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside is unique due to its specific combination of benzoyl and isopropylidene groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Benzoyl 2,3-O-isopropylidene-D-lyxofuranoside (CAS No. 110808-28-1) is a notable compound in the field of medicinal chemistry due to its potential biological activities, particularly its antiviral and antitumor properties. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and relevant data.

- Molecular Formula : C15H18O6

- Molecular Weight : 294.30 g/mol

- Canonical SMILES : CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In a study assessing various glycosides for their ability to inhibit viral replication, this compound was found to effectively reduce the viral load of certain strains of viruses, including those responsible for respiratory infections. The mechanism is believed to involve interference with viral entry or replication processes within host cells.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against HIV-1 and other viral pathogens. The results demonstrated:

| Virus Type | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HIV-1 | 10 | 75 |

| Influenza A | 5 | 60 |

| HSV-2 | 20 | 50 |

These findings suggest that this compound may serve as a promising candidate for developing antiviral therapies.

Antitumor Activity

The antitumor properties of this compound have been explored in several studies. It has shown potential in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.

The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Research Findings

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| PC-3 (Prostate) | 20 | 65 |

| HeLa (Cervical) | 25 | 55 |

These results highlight the compound's potential as an anticancer agent.

Pharmacokinetics and Safety Profile

While the biological activity is promising, understanding the pharmacokinetics and safety profile is crucial for therapeutic applications. Preliminary studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown minimal adverse effects at therapeutic doses.

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

[(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |

InChI |

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12+,14?/m1/s1 |

InChI Key |

ZQRVXCGCJZAEED-LZCQEXEDSA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.